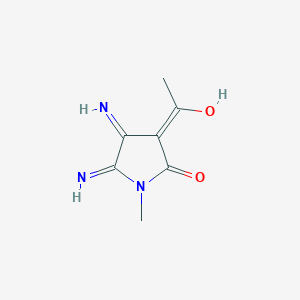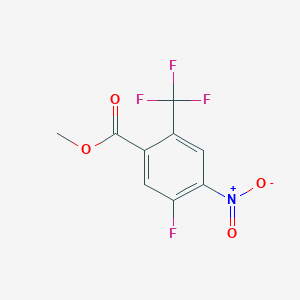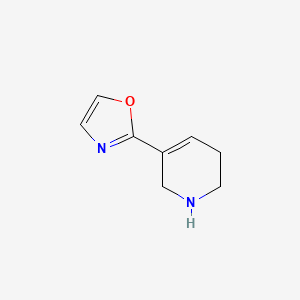
3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyrrole ring, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the condensation of appropriate starting materials under controlled conditions. For example, the reaction of an acetylated precursor with an amine source under acidic or basic conditions might yield the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Substitution reactions might occur at the amino or imino groups, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in the design of novel therapeutic agents.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrole Derivatives: Compounds with similar pyrrole ring structures.
Amino and Imino Compounds: Molecules featuring amino and imino functional groups.
Uniqueness
3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one’s unique combination of functional groups and ring structure sets it apart from other compounds. This uniqueness might confer specific reactivity or biological activity that could be advantageous in various applications.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
(3Z)-3-(1-hydroxyethylidene)-4,5-diimino-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9N3O2/c1-3(11)4-5(8)6(9)10(2)7(4)12/h8-9,11H,1-2H3/b4-3-,8-5?,9-6? |
InChI Key |
WXHOKKUIQAXXFY-AAMLCPEXSA-N |
Isomeric SMILES |
C/C(=C/1\C(=N)C(=N)N(C1=O)C)/O |
Canonical SMILES |
CC(=C1C(=N)C(=N)N(C1=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bromomethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12869894.png)
![(18aR)-1,18-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydrodibenzo[b,d][1,6]dioxacyclotetradecine](/img/structure/B12869904.png)

![2-Methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyridine](/img/structure/B12869918.png)
![2-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12869923.png)
![2-Imino-3-methyl-2,3-dihydrobenzo[d]oxazol-5-amine](/img/structure/B12869947.png)
![2-Chloro-7-ethoxybenzo[d]oxazole](/img/structure/B12869949.png)




![3-Methyl-1,4,5,6-tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B12869966.png)


